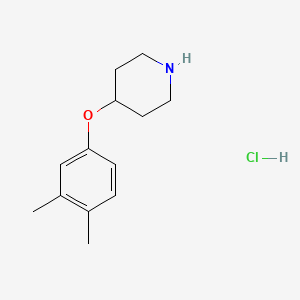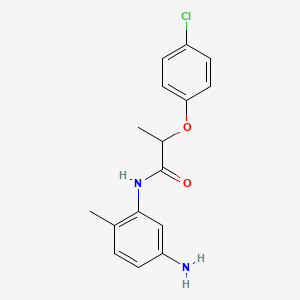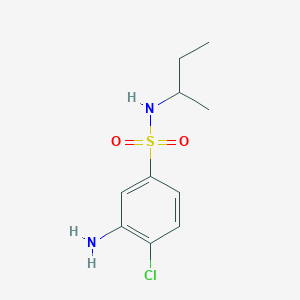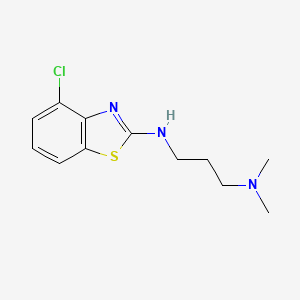
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, commonly known as CBB, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis of Polymers and Polyimides
A study by Ghaemy and Alizadeh (2009) detailed the synthesis of soluble and thermally stable polyimides using a diamine monomer, which is similar in structure to N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. These polyimides exhibited excellent solubility in aprotic polar solvents and high thermal stability, showcasing their potential in advanced material applications (Ghaemy & Alizadeh, 2009).
Magnetic Properties in Coordination Polymers
Ribas et al. (1994) synthesized a nickel(II) complex using a diamine derivative, similar to the compound , revealing its bidimensional antiferromagnetic polymer properties. This study indicates potential applications in magnetic materials and devices (Ribas, Monfort, Solans, & Drillon, 1994).
Schiff Base Compounds for Structural Chemistry
Khalaji et al. (2013) characterized Schiff base compounds derived from diamine, which are structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. Their work on crystal structure and molecular properties suggests applications in designing novel molecular architectures and materials (Khalaji, Foroghnia, Fejfarová, & Dušek, 2013).
Inhibitors for Plasmodium falciparum
Krake et al. (2017) investigated compounds including N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine for their inhibitory effects on Plasmodium falciparum, suggesting potential applications in antimalarial therapies (Krake et al., 2017).
Sulfur-Nitrogen Heterocycle Synthesis
Bryce (1984) explored the use of diamines in synthesizing sulfur-nitrogen heterocycles, indicating the versatility of diamine derivatives in synthesizing novel heterocyclic compounds with potential applications in various chemical industries (Bryce, 1984).
Synthesis and Characterization of Complexes
Various studies have focused on synthesizing and characterizing complexes and derivatives involving diamine compounds. These include works by Fun et al. (2012), Bal and Bal (2014), and Kendre et al. (2015), indicating the broad applicability of such compounds in materials science, catalysis, and coordination chemistry (Fun, Quah, Sarojini, Mohan, & Narayana, 2012); (Bal & Bal, 2014); (Kendre, Landge, & Bhusare, 2015).
Corrosion Inhibition and Material Science
Diamine derivatives are used in the study of corrosion inhibition and material science. Hu et al. (2016) synthesized benzothiazole derivatives, including diamine compounds, which showed high efficiency as corrosion inhibitors for steel in acidic solutions (Hu et al., 2016).
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(2)8-4-7-14-12-15-11-9(13)5-3-6-10(11)17-12/h3,5-6H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTAXTNVFRUBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)
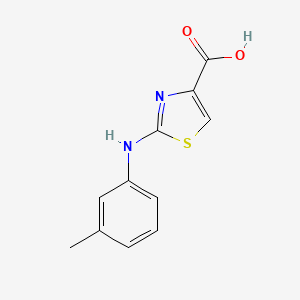
![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)


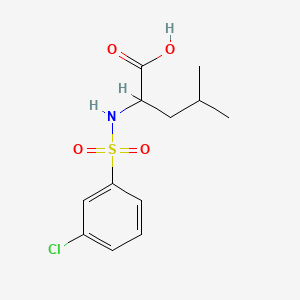
![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)
![3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1390916.png)
![Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B1390917.png)

